molecular formula C8H9NO B13775847 2-Pyridineethanol,alpha-methylene-

2-Pyridineethanol,alpha-methylene-

Katalognummer: B13775847
Molekulargewicht: 135.16 g/mol
InChI-Schlüssel: AFOUBUPLBCPSFH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Pyridineethanol,alpha-methylene- is an organic compound with the molecular formula C8H9NO. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its unique structure, which includes a pyridine ring attached to an ethanol group with an alpha-methylene substitution. This structure imparts distinct chemical properties and reactivity to the compound .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2-Pyridineethanol,alpha-methylene- can be synthesized through various methods. One common synthetic route involves the reaction of pyridine with formaldehyde and a reducing agent. The reaction typically occurs under controlled temperature conditions and in the presence of a catalyst to facilitate the formation of the alpha-methylene group .

Industrial Production Methods

In industrial settings, the production of 2-Pyridineethanol,alpha-methylene- often involves catalytic hydrogenation of corresponding 2-pyridineethanol compounds. This process is conducted in the presence of a noble metal catalyst, such as ruthenium or palladium, supported on a heterogeneous medium. The reaction conditions are carefully controlled to achieve high yield and minimize byproduct formation .

Analyse Chemischer Reaktionen

Types of Reactions

2-Pyridineethanol,alpha-methylene- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include:

Wissenschaftliche Forschungsanwendungen

2-Pyridineethanol,alpha-methylene- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals

Wirkmechanismus

The mechanism of action of 2-Pyridineethanol,alpha-methylene- involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or modulator, affecting various biochemical processes. Its alpha-methylene group allows it to form covalent bonds with target proteins, leading to changes in their activity and function .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Pyridineethanol,alpha-methylene- is unique due to its alpha-methylene substitution, which imparts distinct reactivity and chemical properties. This makes it a valuable compound in synthetic chemistry and various research applications .

Eigenschaften

Molekularformel

C8H9NO

Molekulargewicht

135.16 g/mol

IUPAC-Name

3-pyridin-2-ylprop-1-en-2-ol

InChI

InChI=1S/C8H9NO/c1-7(10)6-8-4-2-3-5-9-8/h2-5,10H,1,6H2

InChI-Schlüssel

AFOUBUPLBCPSFH-UHFFFAOYSA-N

Kanonische SMILES

C=C(CC1=CC=CC=N1)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.